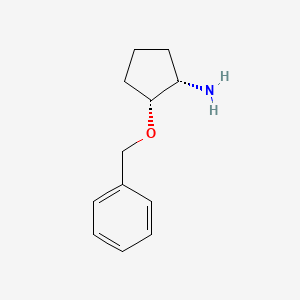

(1S,2R)-2-Benzyloxycyclopentylamine

説明

(1S,2R)-2-Benzyloxycyclopentylamine is a chiral amine derivative featuring a cyclopentane ring substituted with a benzyloxy group at the C2 position. Its stereochemistry (1S,2R) distinguishes it from other stereoisomers, such as (1R,2R) and (1S,2S) configurations.

特性

IUPAC Name |

(1S,2R)-2-phenylmethoxycyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSXLUBRRQALI-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Benzyloxycyclopentylamine typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanol, which undergoes a series of reactions to introduce the benzyloxy group and the amine functionality.

Benzyloxy Group Introduction: The hydroxyl group of cyclopentanol is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydride.

Amine Introduction: The benzyloxy-protected cyclopentanol is then subjected to amination reactions, often using reagents like ammonia or amine derivatives under suitable conditions to introduce the amine group.

Industrial Production Methods

Industrial production of (1S,2R)-2-Benzyloxycyclopentylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

化学反応の分析

Types of Reactions

(1S,2R)-2-Benzyloxycyclopentylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like halides, thiols, or amines.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted cyclopentylamine derivatives.

科学的研究の応用

Applications in Organic Synthesis

(1S,2R)-2-Benzyloxycyclopentylamine is primarily utilized as an important intermediate in organic synthesis. Its chiral nature allows it to serve multiple roles:

- Chiral Auxiliary : It is used to induce chirality in various reactions, facilitating the production of enantiomerically pure compounds.

- Resolving Agent : This compound can be employed to resolve racemic mixtures into their respective enantiomers, a critical step in the synthesis of pharmaceuticals.

Pharmaceutical Applications

In the pharmaceutical industry, (1S,2R)-2-Benzyloxycyclopentylamine plays a vital role due to its ability to enhance the efficacy and selectivity of drug candidates:

- Drug Development : It has been utilized in the synthesis of various bioactive compounds. For instance, it serves as a building block for synthesizing molecules that target specific biological pathways.

- Medicinal Chemistry : Its applications extend to the development of inhibitors for enzymes and receptors, which are crucial in treating diseases such as cancer and neurological disorders.

Case Study: Inhibitors of mPGES-1

One notable application involves the synthesis of benzoxazole-based mPGES-1 inhibitors. These compounds are significant in managing pain and inflammation by modulating prostaglandin E₂ production.

Agrochemical Applications

The compound also finds utility in the agrochemical sector:

- Pesticide Development : It acts as an intermediate in synthesizing novel pesticides that exhibit improved efficacy and reduced environmental impact.

- Herbicides : The compound's structure can be modified to develop herbicides that target specific plant species while minimizing harm to non-target organisms.

Summary of Key Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Chiral auxiliary, resolving agent |

| Pharmaceuticals | Drug development, medicinal chemistry |

| Agrochemicals | Pesticides, herbicides |

作用機序

The mechanism of action of (1S,2R)-2-Benzyloxycyclopentylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by acting as an agonist or antagonist, depending on the target.

類似化合物との比較

Stereoisomeric Comparisons

(1R,2R)-(-)-2-Benzyloxycyclopentylamine

- CAS No.: 181657-56-7

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Purity : ≥99% (ChiPros®), enantiomeric excess (ee) 98% .

- Hazards : Classified as dangerous (UN 2735, Class 8) with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H314 (causes severe skin burns and eye damage) .

- Key Differences : The (1R,2R) configuration exhibits distinct stereochemical interactions in synthetic applications, such as asymmetric catalysis or chiral resolution. Its safety profile mandates stringent handling protocols compared to other isomers .

(1S,2S)-(+)-2-Benzyloxycyclopentylamine

- CAS No.: 181657-57-8

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Purity : ≥99% (ChiPros®), ee 99% .

- Key Differences: This enantiomer’s (+)-optical activity contrasts with the (-)-activity of the (1R,2R) isomer. Such enantiomeric differences are critical in pharmacological contexts, where receptor binding or metabolic pathways may favor one configuration over another.

(1S,2R)-2-Benzyloxycyclopentylamine

- Inferred Properties : While explicit data are absent, its diastereomeric relationship to (1R,2R) and (1S,2S) isomers suggests intermediate polarity and reactivity. The (1S,2R) configuration may exhibit unique solubility or stability profiles due to spatial arrangement differences .

Structural Analogs

(1R,2R)-(-)-2-Benzyloxycyclohexylamine

- Key Differences : The cyclohexane ring introduces increased steric bulk and altered ring strain compared to the cyclopentane backbone. This structural variation impacts solubility (e.g., lower solubility in polar solvents) and reactivity in ring-opening reactions .

(1R,2R)-(-)-2-Benzyloxycyclopentyl Isocyanate

- CAS No.: 745783-70-4

- Molecular Formula: C₁₃H₁₅NO₂

- Reactivity : The isocyanate group (-NCO) confers high electrophilicity, enabling rapid reactions with nucleophiles (e.g., amines, alcohols). In contrast, the amine group in (1S,2R)-2-benzyloxycyclopentylamine is less reactive but serves as a versatile intermediate for derivatization .

生物活性

(1S,2R)-2-Benzyloxycyclopentylamine is a compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of (1S,2R)-2-Benzyloxycyclopentylamine is , with a molecular weight of approximately 191.27 g/mol. The compound features a cyclopentane ring substituted with a benzyloxy group and an amine functional group. Its structure can be represented as follows:

- SMILES : N[C@H]1CCC[C@@H]1OCc2ccccc2

- InChI Key : JIMSXLUBRRQALI-RYUDHWBXSA-N

Research indicates that (1S,2R)-2-Benzyloxycyclopentylamine may act as a ligand in various biological systems. It has been utilized in studies focusing on protein binding and inhibitory activities, particularly with respect to the PA4794 protein. This interaction suggests potential roles in modulating biochemical pathways that could be relevant for therapeutic applications.

Pharmacological Effects

- Antiinflammatory Activity : Preliminary studies suggest that derivatives of benzyloxycyclopentylamines exhibit anti-inflammatory properties, potentially by inhibiting the expression of pro-inflammatory cytokines.

- Neuroprotective Effects : Some research has indicated that compounds in this class may offer neuroprotective benefits, possibly through mechanisms involving the modulation of neurotransmitter systems.

- Anticancer Potential : There are emerging studies indicating that certain derivatives may inhibit cancer cell proliferation, although specific data on (1S,2R)-2-Benzyloxycyclopentylamine is limited.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiinflammatory | Inhibition of cytokine expression | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Anticancer Potential | Inhibition of cancer cell growth |

Notable Research Findings

- A study conducted by researchers at PubChem highlighted the compound's potential as an anti-inflammatory agent through its interaction with specific inflammatory pathways.

- Another investigation into its neuroprotective effects suggested that (1S,2R)-2-Benzyloxycyclopentylamine could modulate synaptic transmission, thereby providing insights into its possible applications in neurodegenerative diseases.

Q & A

Basic Question: What is the significance of (1S,2R)-2-Benzyloxycyclopentylamine in antibiotic biosynthesis research?

Methodological Answer:

This compound serves as a chiral precursor in studying fluorinated antibiotic biosynthesis, particularly in Streptomyces species. For example, isotopic labeling experiments using deuterated analogs of (1S,2R)-glycerol (a structural relative) demonstrated its incorporation into the antibiotic nucleocidin, revealing insights into C-F bond formation pathways . Researchers can track its metabolic fate via ¹⁹F-NMR or LC-MS to map fluorination mechanisms, as seen in studies where deuterium labels at C-5' of nucleocidin were retained during biosynthesis .

Basic Question: What are the optimal synthetic routes for preparing enantiomerically pure (1S,2R)-2-Benzyloxycyclopentylamine?

Methodological Answer:

Key steps include:

- Stereoselective cyclization : Use chiral catalysts (e.g., Sharpless epoxidation derivatives) to control the (1S,2R) configuration.

- Protecting group strategy : Benzyl ether protection of the cyclopentanol intermediate (CAS 181657-56-7 for the (1R,2R)-isomer) ensures regioselectivity during amination .

- Safety protocols : Adhere to hazard codes (e.g., P201, P210) for handling flammable intermediates and oxidants, as outlined in synthesis guidelines .

Advanced Question: How can isotopic labeling of (1S,2R)-2-Benzyloxycyclopentylamine resolve contradictions in fluorination mechanism studies?

Methodological Answer:

Contradictions in proposed fluorination pathways (e.g., enzymatic vs. non-enzymatic routes) can be addressed by:

- Deuterium tracing : Feed [²H₁]-(1S,2R)-glycerol analogs into bacterial cultures (Streptomyces calvus) and monitor deuterium retention at nucleocidin’s C-5' via ²H-NMR or HR-MS .

- Comparative analysis : Contrast labeling patterns between (1S,2R) and (1R,2R) isomers to identify stereochemical preferences in enzyme-substrate interactions .

Advanced Question: How to resolve conflicting stereochemical outcomes reported for (1S,2R)-2-Benzyloxycyclopentylamine derivatives in catalysis studies?

Methodological Answer:

Discrepancies may arise from:

- Reaction condition variability : Test temperature, solvent polarity, and catalyst loading to identify stereochemical drift.

- Analytical validation : Use X-ray crystallography (for crystalline intermediates) or NOESY NMR to confirm absolute configuration. For example, CAS 181657-56-7 ((1R,2R)-isomer) provides a reference for comparative crystallographic data .

Basic Question: What analytical techniques are critical for confirming the structure and purity of (1S,2R)-2-Benzyloxycyclopentylamine?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol eluent to resolve enantiomers.

- Polarimetry : Compare optical rotation values with literature data (e.g., [α]₂₀ᴰ = +15° for the (1S,2R)-isomer).

- ¹H/¹³C-NMR : Key signals include δ 3.85 ppm (cyclopentyl-OCH₂Ph) and δ 1.45–2.10 ppm (cyclopentane backbone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。